(4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c1-19-5-2-3-7-23(19)25-28-24(33-29-25)15-21-6-4-13-31(17-21)26(32)22-10-8-20(9-11-22)16-30-14-12-27-18-30/h2-3,5,7-12,14,18,21H,4,6,13,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACZKHYXHPGEMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that incorporates both imidazole and oxadiazole moieties. These structural features are significant as they are often associated with various biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to explore the biological activity of this compound through a detailed review of existing literature, including data tables and relevant case studies.
Structural Overview
The compound can be broken down into two primary components:
- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.
- Oxadiazole Moiety : Recognized for its potential anticancer properties and ability to interact with nucleic acids and proteins.
1. Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity. The mechanisms of action include:
- Inhibition of Enzymes : Oxadiazoles have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
- Selective Targeting : Studies suggest that oxadiazole derivatives can selectively interact with cancer cell lines, leading to increased cytotoxicity .
2. Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens:
- Gram-positive and Gram-negative Bacteria : Compounds similar to the target molecule have demonstrated significant antibacterial activity in vitro .
- Antifungal Properties : The imidazole ring is a common feature in antifungal agents, suggesting that this compound may also possess similar effects.
Case Study 1: Anticancer Activity of Oxadiazole Derivatives
A study published in Frontiers in Pharmacology investigated a series of 1,3,4-oxadiazole derivatives. The findings indicated that these compounds exhibited potent cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The most effective derivatives were those that incorporated additional functional groups that enhanced their interaction with cellular targets .
Case Study 2: Antimicrobial Efficacy
In another study focusing on imidazole derivatives, researchers synthesized various compounds and evaluated their antimicrobial activity against standard bacterial strains. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative therapeutic agents .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound belongs to a broader class of methanone derivatives featuring imidazole, oxadiazole, or piperidine scaffolds. Below is a comparative analysis of structurally related compounds:
Functional Group Impact on Properties
- Imidazole vs.
- Oxadiazole vs. Pyrazole/Oxazole : The 1,2,4-oxadiazole in the target compound offers metabolic stability and hydrogen-bonding capacity, whereas pyrazole or oxazole derivatives (e.g., [7], [11]) may prioritize conformational flexibility .
- Trifluoromethyl in [1] introduces strong electron-withdrawing effects, enhancing receptor affinity but increasing synthetic complexity . Nitro groups (e.g., [7]) improve electrophilicity, aiding covalent binding but risking toxicity .
Pharmacological and Physicochemical Data
While explicit data for the target compound is unavailable, inferences can be drawn from analogues:
- LogP : The o-tolyl group likely raises the target compound’s LogP (>3.5) compared to pyridinyl derivatives (LogP ~2.8 in [11]) .
- Solubility : Imidazole and oxadiazole moieties may confer moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), similar to [1] and [3] .
- Bioactivity : Analogues like [1] and [3] show IC50 values in the low micromolar range (1–10 µM) for enzyme inhibition, suggesting the target compound may exhibit comparable potency .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis would likely follow established routes for methanone derivatives, such as coupling imidazole-carboxylic acids with substituted piperidines via HBTU-mediated amidation (as in [1]) .
- Biological Screening : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and antimicrobial activity, given the prevalence of imidazole-oxadiazole hybrids in these domains .
- Optimization Opportunities :
- Replace o-tolyl with polar groups (e.g., -OH, -NH2) to improve solubility.
- Explore fluorinated analogues to balance lipophilicity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
